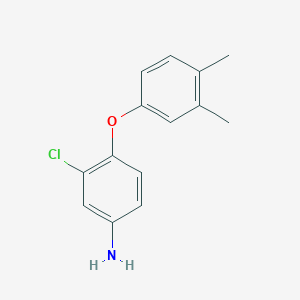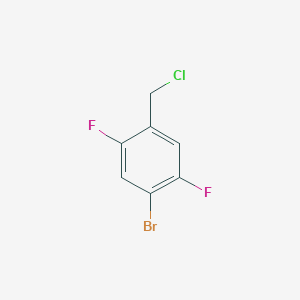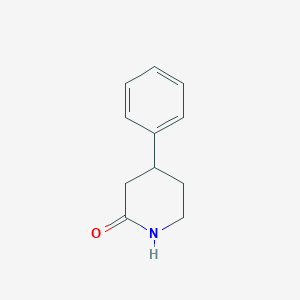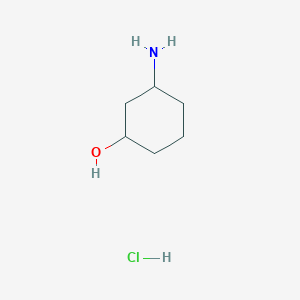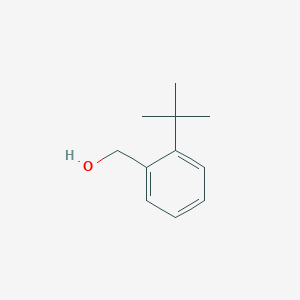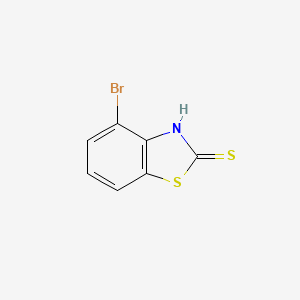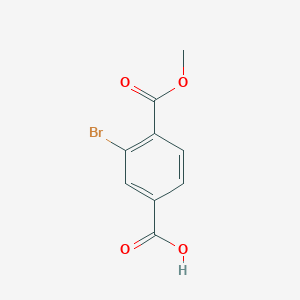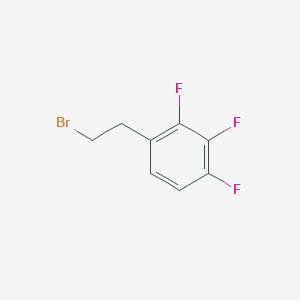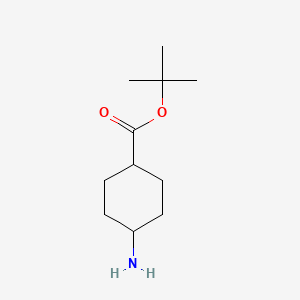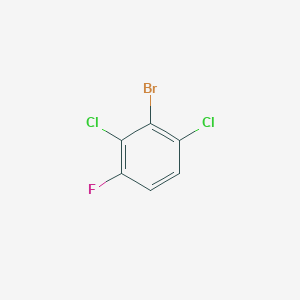
2-溴-1,3-二氯-4-氟苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1,3-dichloro-4-fluorobenzene is an aromatic compound with the molecular formula C6H2BrCl2F. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
科学研究应用
2-Bromo-1,3-dichloro-4-fluorobenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
Target of Action
It is known that halogenated benzenes can interact with various biological molecules, including proteins and dna, due to their electrophilic nature .
Mode of Action
The mode of action of 2-Bromo-1,3-dichloro-4-fluorobenzene involves electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is known that halogenated benzenes can undergo various reactions, including nucleophilic substitution and oxidation . These reactions can lead to the formation of various metabolites, potentially affecting multiple biochemical pathways.
Pharmacokinetics
Similar compounds are known to be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Halogenated benzenes can cause cellular damage due to their reactivity and potential to form reactive metabolites .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 2-Bromo-1,3-dichloro-4-fluorobenzene. For instance, its reactivity might increase at higher temperatures or under acidic conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3-dichloro-4-fluorobenzene can be achieved through several methods. One common approach involves the bromination of 1,3-dichloro-4-fluorobenzene using bromine or a brominating agent under controlled conditions. The reaction typically occurs in the presence of a catalyst or under UV light to facilitate the substitution of a hydrogen atom with a bromine atom.
Industrial Production Methods
Industrial production of 2-Bromo-1,3-dichloro-4-fluorobenzene often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced reaction vessels and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product quality.
化学反应分析
Types of Reactions
2-Bromo-1,3-dichloro-4-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where an electrophile replaces one of the hydrogen atoms on the benzene ring.
Nucleophilic Substitution: The halogen atoms in the compound can be substituted by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the benzene ring.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and other electrophiles. The reaction conditions often involve the use of a catalyst, such as iron or aluminum chloride, and may require heating or UV light.
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium hydroxide, or other nucleophiles are used. The reaction conditions may involve heating and the use of a solvent like ethanol or water.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine can yield polybrominated derivatives, while nucleophilic substitution with hydroxide ions can produce phenolic compounds.
相似化合物的比较
Similar Compounds
- 1-Bromo-4-chloro-2-fluorobenzene
- 1,3-Dibromo-5-fluorobenzene
- 2-Bromo-1,4-dichlorobenzene
Uniqueness
2-Bromo-1,3-dichloro-4-fluorobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The combination of bromine, chlorine, and fluorine atoms in this specific arrangement makes it a valuable compound for targeted chemical synthesis and research applications.
属性
IUPAC Name |
2-bromo-1,3-dichloro-4-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2F/c7-5-3(8)1-2-4(10)6(5)9/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFKDXYTCKEBSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599841 |
Source


|
| Record name | 2-Bromo-1,3-dichloro-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.88 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260882-75-4 |
Source


|
| Record name | 2-Bromo-1,3-dichloro-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

